molecular formula C19H16BrN3O B11437810 2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437810
M. Wt: 382.3 g/mol
InChI Key: CJFVQNOLQFBWSF-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups, such as the bromofuran and methylphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives with high efficiency.

. This method, however, has a lower overall yield due to the multistage process involved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions. Its unique structure allows for the investigation of specific biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromofuran and methylphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3O/c1-12-6-3-4-8-14(12)21-19-17(15-9-10-16(20)24-15)22-18-13(2)7-5-11-23(18)19/h3-11,21H,1-2H3

InChI Key

CJFVQNOLQFBWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=C(O4)Br

Origin of Product

United States

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